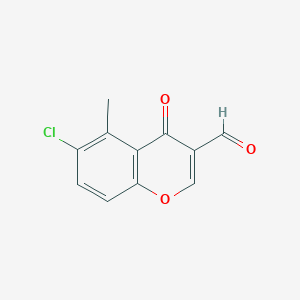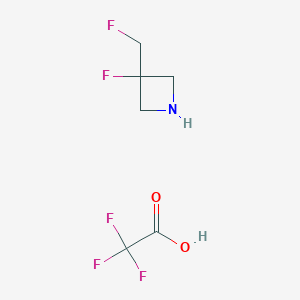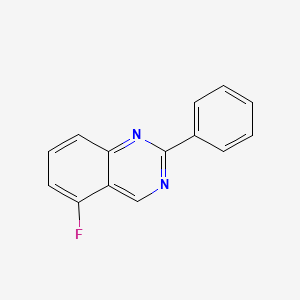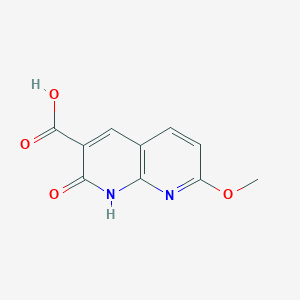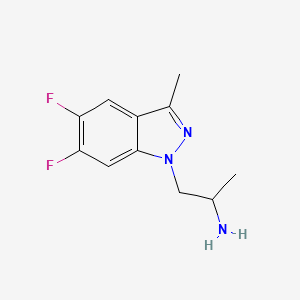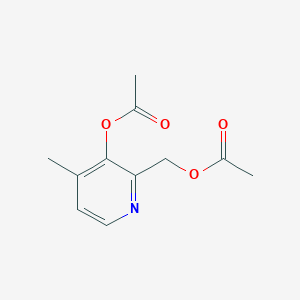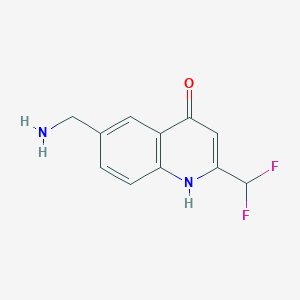![molecular formula C11H6ClNO2 B11884960 8-Chlorofuro[2,3-c]quinolin-4(5H)-one CAS No. 89972-51-0](/img/structure/B11884960.png)
8-Chlorofuro[2,3-c]quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chlorofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused furan and quinoline ring system, with a chlorine atom at the 8th position. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 8-Chlorofuro[2,3-c]quinolin-4(5H)-one typically involves the construction of the furan ring through a palladium-catalyzed cross-coupling reaction and cyclization process. The starting material for this synthesis is often 4-hydroxyquinolin-2(1H)-one . The key steps in the synthetic route include:
Palladium-Catalyzed Cross-Coupling Reaction: This step involves the coupling of a suitable halide with the 4-hydroxyquinolin-2(1H)-one to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the furan ring, resulting in the formation of this compound.
Chemical Reactions Analysis
8-Chlorofuro[2,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, halides, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Chlorofuro[2,3-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activities, making it a candidate for further biological studies.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 8-Chlorofuro[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and regulation .
Comparison with Similar Compounds
8-Chlorofuro[2,3-c]quinolin-4(5H)-one can be compared with other similar compounds, such as:
4-Quinolone: Both compounds share a quinoline core, but 4-quinolone lacks the fused furan ring and chlorine substitution.
2-R-oxazolo[4,5-c]quinolin-4(5H)-one: This compound has an oxazole ring instead of a furan ring and different substituents.
The uniqueness of this compound lies in its fused furan-quinoline structure and the presence of a chlorine atom, which confer distinct chemical and biological properties.
Properties
CAS No. |
89972-51-0 |
|---|---|
Molecular Formula |
C11H6ClNO2 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
8-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-6-1-2-9-8(5-6)7-3-4-15-10(7)11(14)13-9/h1-5H,(H,13,14) |
InChI Key |
SJQBXOOSZHIRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(C(=O)N2)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


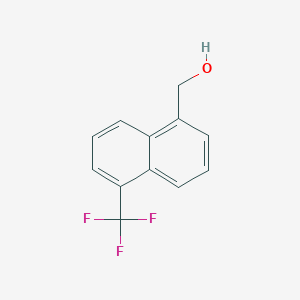
![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)



